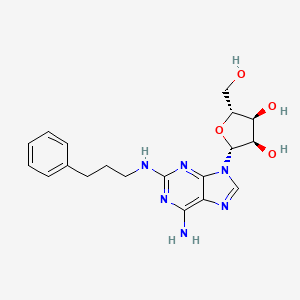![molecular formula C20H20N2O2S B12922197 1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-19-1](/img/structure/B12922197.png)
1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione is an organic compound with a complex structure that includes a phenylthio group attached to a bipyrrolidine core
准备方法
The synthesis of 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione typically involves multiple steps. One common method starts with the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide. This intermediate then undergoes a sulfhydrylation reaction to form 4-phenylthio-phenylthiolate, which is subsequently acidified to yield the desired compound . Industrial production methods focus on optimizing these reactions to increase yield and reduce environmental impact, often employing green chemistry principles to minimize waste and the use of hazardous materials .
化学反应分析
1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the phenylthio group.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylthio group, where nucleophiles replace the sulfur atom
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields .
科学研究应用
1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism by which 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bipyrrolidine core can interact with receptor sites, modulating their activity and influencing cellular pathways .
相似化合物的比较
Similar compounds to 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione include:
4-Phenylthioacetophenone: This compound shares the phenylthio group but has a simpler structure, making it less versatile in complex organic synthesis.
1-(4-(Phenylthio)phenyl)ethan-1-one: Another related compound, it is used in similar applications but lacks the bipyrrolidine core, which limits its interaction with certain biological targets.
The uniqueness of 1’-(4-(Phenylthio)phenyl)-[1,3’-bipyrrolidine]-2’,5’-dione lies in its combination of the phenylthio group and the bipyrrolidine core, providing a versatile scaffold for chemical modifications and interactions with biological molecules.
属性
CAS 编号 |
89143-19-1 |
|---|---|
分子式 |
C20H20N2O2S |
分子量 |
352.5 g/mol |
IUPAC 名称 |
1-(4-phenylsulfanylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H20N2O2S/c23-19-14-18(21-12-4-5-13-21)20(24)22(19)15-8-10-17(11-9-15)25-16-6-2-1-3-7-16/h1-3,6-11,18H,4-5,12-14H2 |
InChI 键 |
LFTQEQKQPPQPHS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)SC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


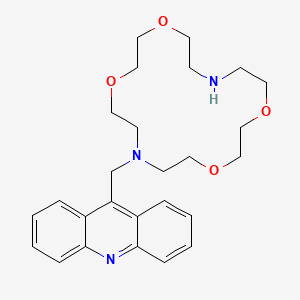
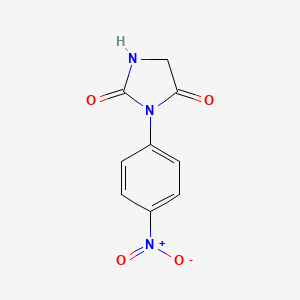


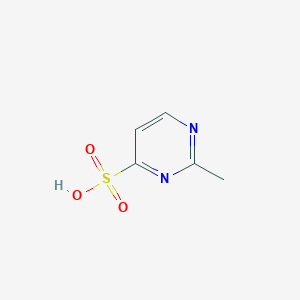
![2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
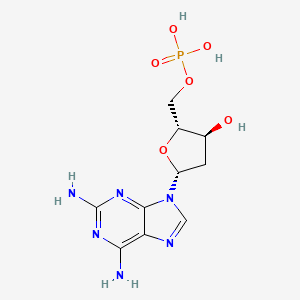
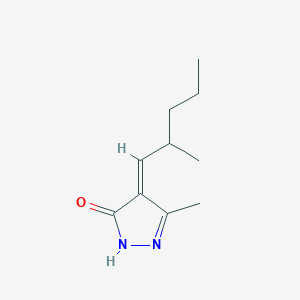
![4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12922173.png)
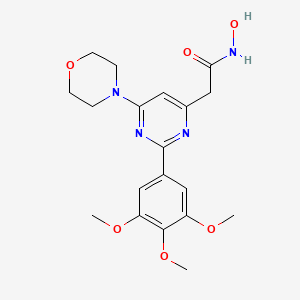
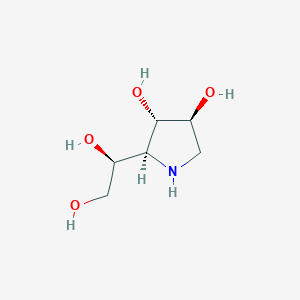

![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
